molecular formula C9H6F3NO B13610631 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile

3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile

Cat. No.: B13610631
M. Wt: 201.14 g/mol
InChI Key: LBZZRKWNYXSDDK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile is an organic compound with the molecular formula C9H6F3NO. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a benzonitrile moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile typically involves the reaction of a suitable benzonitrile derivative with a trifluoromethylating agent. One common method involves the use of trifluoroacetic acid and a reducing agent to introduce the trifluoromethyl group. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and stability. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile is unique due to the presence of both the hydroxyethyl and trifluoromethyl groups, which can significantly influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4,8,14H/t8-/m1/s1

InChI Key

LBZZRKWNYXSDDK-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[C@H](C(F)(F)F)O)C#N

Canonical SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.